



Application Notes and Protocols for Deep Silicon Etching Mask Materials

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This document provides a comprehensive guide to selecting and utilizing mask materials for deep silicon etching processes, critical for the fabrication of microelectromechanical systems (MEMS), microfluidic devices, and other high-aspect-ratio silicon structures.

Introduction to Deep Silicon Etching

Deep Reactive Ion Etching (DRIE) is a highly anisotropic plasma etching process used to create deep, steep-sided features in silicon. Two primary techniques dominate the field: the Bosch process and the cryogenic process. The choice of masking material is crucial for the success of any DRIE process, as it must withstand the aggressive plasma environment while maintaining pattern fidelity.

- The Bosch Process: This method alternates between an isotropic silicon etch step using sulfur hexafluoride (SF₆) plasma and a passivation step using a fluorocarbon gas like octafluorocyclobutane (C₄F₈) to protect the sidewalls. This cyclical nature allows for high etch rates and high aspect ratios.[1][2]
- Cryogenic Etching: In this process, the silicon substrate is cooled to cryogenic temperatures
 (typically below -100°C). The low temperature promotes the formation of a thin silicon
 oxyfluoride (SiOxFy) passivation layer on the feature sidewalls from the SF₆ and oxygen (O₂)
 plasma, enabling anisotropic etching.[3]



Mask Material Selection

The ideal mask material for deep silicon etching should exhibit high etch selectivity to silicon, good adhesion to the substrate, thermal stability, and ease of deposition and removal. The most common mask materials are photoresists and hard masks.

Photoresist Masks

Photoresists are light-sensitive organic polymers that are patterned using photolithography. They are a convenient and cost-effective masking option, particularly for less demanding etches.

- Advantages: Simple and well-established application process.
- Disadvantages: Lower selectivity compared to hard masks, potential for thermal degradation at high plasma powers, and susceptibility to cracking in cryogenic processes.[4][5]

Hard Masks

Hard masks are inorganic thin films that offer superior etch resistance compared to photoresists. They are essential for very deep etches or when high pattern fidelity is required.

- Silicon Dioxide (SiO₂): A commonly used hard mask with good selectivity in fluorine-based plasmas. It can be deposited using Plasma-Enhanced Chemical Vapor Deposition (PECVD) or grown thermally.[6]
- Silicon Nitride (SiN): Offers higher selectivity than silicon dioxide and excellent thermal stability.[7] It is also typically deposited via PECVD.
- Aluminum (AI) and Aluminum Oxide (Al₂O₃): These materials provide extremely high selectivity, especially in cryogenic etching.[8][9] They are typically deposited by sputtering. However, aluminum can sometimes lead to micromasking, a phenomenon where sputtered mask material redeposits on the silicon surface and inhibits etching.[10]

Quantitative Data Summary

The following tables summarize key performance metrics for various mask materials in both Bosch and cryogenic deep silicon etching processes.



Table 1: Mask Performance in Bosch Deep Silicon

Etching

Etching						
Mask Material	Selectivity (Si:Mask)	Typical Etch Rate (µm/min)	Achievable Aspect Ratio	Thermal Stability		
Photoresist (AZ 1518)	~150:1[11]	6[11]	Up to 40:1[11]	Softening point ~100-110°C[5] [12]		
Photoresist (Shipley 1813)	>150:1[13]	>10[13]	>50:1[13]	Softening point ~115°C		
**Silicon Dioxide (SiO ₂) **	~450:1[11]	>22[11]	>60:1[11]	Very high, stable at process temperatures		
Silicon Nitride (SiN)	>500:1	~20	>70:1	Very high, stable up to 1673 K[14]		
Aluminum Oxide (Al ₂ O ₃)	Extremely High (>1000:1)[9][15]	~0.01 nm/min (mask etch rate) [9][15]	>80:1[11]	Very high, stable at process temperatures		

Table 2: Mask Performance in Cryogenic Deep Silicon Etching



Mask Material	Selectivity (Si:Mask)	Typical Etch Rate (µm/min)	Achievable Aspect Ratio	Notes
Photoresist	~50:1	~3-5	~20:1	Prone to cracking at cryogenic temperatures.
**Silicon Dioxide (SiO ₂) **	~150:1 - 200:1[7]	~2-4	>40:1	Good performance, common choice.
Aluminum (Al)	>1000:1	~2-4	>125:1[17]	Can cause micromasking.
Aluminum Oxide (Al ₂ O ₃)	~66,000:1[7]	~2-4	>100:1	Excellent selectivity and surface finish.

Experimental Protocols Photoresist Mask Application (Shipley 1813 - 1.35 µm thickness)

- Substrate Cleaning: Perform a Piranha etch (a 3:1 mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂)) at 80°C for 20 minutes to clean the silicon wafer. Rinse thoroughly with deionized (DI) water and dry using a spin dryer.[18]
- Dehydration Bake: Bake the wafer on a hot plate at 150°C for 10 minutes to remove any adsorbed moisture.[19]
- Adhesion Promotion: Apply hexamethyldisilazane (HMDS) via vapor prime to enhance photoresist adhesion.[18]
- Spin Coating: Dispense approximately 6 mL of Shipley S1813 photoresist onto the center of the wafer. Spin at 5000 rpm for 60 seconds to achieve a uniform thickness of approximately 1.35 μm.[18][19]



- Soft Bake: Bake the coated wafer on a hot plate at 115°C for 1 minute to remove solvents from the photoresist.[18]
- Exposure: Expose the photoresist to UV light through a photomask with the desired pattern.
- Development: Develop the wafer in a suitable developer (e.g., AZ 726 MIF) for approximately
 45 seconds. Rinse with DI water and dry with nitrogen.[18]
- Hard Bake: Perform a final bake at 115°C for 3 minutes to further harden the photoresist and improve its etch resistance.[18]

Silicon Dioxide (SiO₂) Hard Mask Application (PECVD)

- Substrate Preparation: Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean).
- PECVD Deposition:
 - Baseline Recipe:[20]
 - Precursors: Silane (SiH₄) and Nitrous Oxide (N₂O)
 - Temperature: 350°C
 - Pressure: 1800 mTorr
 - RF Power (High Frequency): 140 W
 - Gas Flow Rates: 10% SiH4 in Helium @ 265 sccm, N2O @ 1000 sccm, N2 @ 500 sccm
 - This recipe yields a deposition rate of approximately 1 nm/s.[21] Adjust deposition time to achieve the desired mask thickness.
- Photoresist Patterning: Apply and pattern a photoresist layer on top of the SiO₂ as described in Protocol 4.1.
- SiO₂ Etching: Use a fluorine-based plasma (e.g., CHF₃/CF₄/Ar) in a Reactive Ion Etching (RIE) tool to transfer the pattern from the photoresist to the SiO₂ layer.[6]



Photoresist Removal: Strip the remaining photoresist using a suitable solvent (e.g., acetone
or a commercial stripper).

Silicon Nitride (SiN) Hard Mask Application (PECVD)

- Substrate Preparation: Clean the silicon wafer thoroughly.
- PECVD Deposition:
 - Typical Recipe:
 - Precursors: Silane (SiH₄) and Ammonia (NH₃) or Nitrogen (N₂)
 - Temperature: 300-400°C
 - Pressure: 1-2 Torr
 - RF Power: 50-150 W
 - Gas Flow Rates: SiH₄ @ 20-100 sccm, NH₃ @ 500-1000 sccm
 - Deposition rates are typically around 1 nm/s.[21]
- Patterning and Etching: Follow the same procedure as for the SiO₂ hard mask (steps 3-5 in Protocol 4.2), using a suitable plasma chemistry for SiN etching (e.g., CHF₃/O₂).

Aluminum (Al) Hard Mask Application (Sputtering)

- Substrate Preparation: Clean the silicon wafer.
- Sputter Deposition:
 - Target: High-purity Aluminum
 - Sputtering Power (DC): 300 W[8]
 - Argon (Ar) Gas Flow: 60 sccm[8]
 - Pressure: 3 mTorr[8]



- Deposition Rate: Approximately 1.4 Å/s[8]
- Patterning and Etching: Use a lift-off process or a subsequent photolithography and wet/dry etch step to pattern the aluminum mask.
- Mask Removal: Aluminum can be removed using a wet chemical etchant, such as a solution containing phosphoric acid, nitric acid, and acetic acid, or a developer like MF-26.[8]

Deep Silicon Etching Protocols Bosch Process Protocol (Example)

The Bosch process parameters are highly dependent on the specific equipment and desired feature geometry. The following is a general example:

- · Etch Step:
 - Gas: SF₆
 - Flow Rate: 100-300 sccm
 - ICP Power: 1500-2800 W
 - Bias Power: 10-50 W
 - Pressure: 10-50 mTorr
 - Time: 5-10 seconds
- Passivation Step:
 - Gas: C₄F₈
 - Flow Rate: 80-150 sccm
 - ICP Power: 1000-2000 W
 - Bias Power: 0-10 W



o Pressure: 10-30 mTorr

o Time: 3-7 seconds

Cryogenic Process Protocol (Example)

• Gases: SF₆ and O₂

Substrate Temperature: -100°C to -120°C

• SF₆ Flow Rate: 50-150 sccm

O₂ Flow Rate: 5-20 sccm

ICP Power: 1000-2000 W

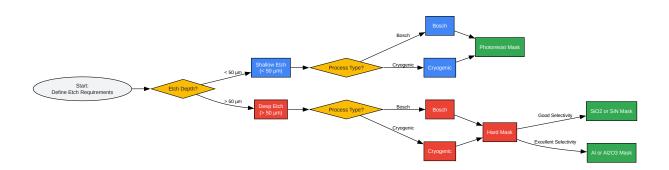
• Bias Power: 5-30 W

• Pressure: 5-20 mTorr

Visualization of Mask Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate mask material based on the desired etch depth and process type.





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Caption: Mask selection flowchart for deep silicon etching.

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